molecular formula C21H28N4O3 B2824067 N-butyl-1-{3-[(4-methylbenzoyl)amino]benzoyl}piperidine-3-carboxamide CAS No. 1031962-34-1

N-butyl-1-{3-[(4-methylbenzoyl)amino]benzoyl}piperidine-3-carboxamide

Cat. No. B2824067
CAS RN: 1031962-34-1
M. Wt: 384.48
InChI Key: AVRIISFLBGVWOQ-UHFFFAOYSA-N
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Description

“N-butyl-1-{3-[(4-methylbenzoyl)amino]benzoyl}piperidine-3-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes benzoyl and carboxamide groups, which are often seen in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would include a six-membered piperidine ring with various substitutions at different positions. These include a butyl group, a benzoyl group, and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility would be influenced by the polar carboxamide group and the nonpolar butyl and benzoyl groups.

Scientific Research Applications

  • Antipsychotic Agents Synthesis

    • Heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride were synthesized and evaluated for potential antipsychotic applications. This included evaluating their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their ability to antagonize the apomorphine-induced climbing response in mice. These studies highlighted the potential of certain carboxamide derivatives as antipsychotic agents (Norman, Navas, Thompson, & Rigdon, 1996).
  • Identification of Novel Impurities in Anti-Diabetic Drug

    • A study identified unknown impurities in Repaglinide bulk drug batches, involving substances like 4-(2-amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) benzamide. This research provided insights into the chemical structures and synthesis of these impurities, which is critical for pharmaceutical quality control (Kancherla et al., 2018).
  • Gastrointestinal Prokinetic Activity

    • Benzamide derivatives with cycloaminoalkanecarboxylic acid side chains were synthesized and their gastrointestinal prokinetic and dopamine D2 receptor antagonist activities were evaluated. The study revealed that certain derivatives, like 4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid, exhibited potent gastro- and colon-prokinetic activities, showcasing their potential in treating gastrointestinal disorders (Sakaguchi et al., 2001).
  • Pyruvate Dehydrogenase Kinase Inhibition

    • Research on N'-methyl-N-(4-tert-butyl-1,2,5,6-tetrahydropyridine)thiourea derivatives discovered that amides with a small acyl group, especially those substituted with benzoyl moieties, are effective inhibitors of pyruvate dehydrogenase kinase. This has implications for developing treatments for conditions where modulation of this enzyme is beneficial (Aicher et al., 2000).
  • Electrospray Mass Spectrometry in Glycan Analysis

    • Derivatives from N-linked glycans were prepared using a compound structurally related to N-butyl-1-{3-[(4-methylbenzoyl)amino]benzoyl}piperidine-3-carboxamide. This research provided insights into the electrospray and collision-induced dissociation fragmentation spectra of these derivatives, contributing to advancements in glycan analysis techniques (Harvey, 2000).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For instance, some piperidine derivatives act as monoamine releasing agents .

Future Directions

Future research could focus on further elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications. This could involve modifications to its structure to improve its potency, selectivity, or pharmacokinetic properties .

properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-3-27-18-11-7-6-10-17(18)23-19(26)15-28-20-14-16(2)22-21(24-20)25-12-8-4-5-9-13-25/h6-7,10-11,14H,3-5,8-9,12-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRIISFLBGVWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide

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